molecular formula C83H88Cl2N8O29 (for C1) B1140423 Parvodicin CAS No. 187888-13-7

Parvodicin

Cat. No. B1140423
M. Wt: 1732.5 (for C1)
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parvodicin is a novel glycopeptide antibiotic produced by Actinomadura parvosata, a newly identified species through extensive taxonomic investigation. This complex of antibiotics showcases unique chemical structures and has demonstrated in vitro activity against a range of Gram-positive bacteria. The parvodicins, particularly parvodicin C1, highlight potential for significant therapeutic applications due to their unique O-acetyl functionality and efficacy in serum levels for prolonged durations (Christensen et al., 1987).

Synthesis Analysis

The synthesis of parvodicin involves fermentation processes using Actinomadura parvosata. This process yields a complex of acidic, lipophilic glycopeptide antibiotics with the parvodicins being the primary products. The unique structural features, including the O-acetyl functionality, are derived from mass spectral, high-field NMR, and chemical techniques, distinguishing parvodicins from other glycopeptide antibiotics (Christensen et al., 1987).

Molecular Structure Analysis

Parvodicin's molecular structure is characterized by its glycopeptide nature, containing both peptide and sugar moieties. The presence of the O-acetyl groups in certain components marks a unique structural characteristic among its class. This structural uniqueness contributes to its mode of action against Gram-positive bacteria and potentially influences its pharmacokinetic properties for therapeutic applications (Christensen et al., 1987).

Chemical Reactions and Properties

While specific chemical reactions involving parvodicin are not detailed in the available literature, its classification as a glycopeptide antibiotic suggests that it undergoes typical biochemical interactions characteristic of this class. These interactions likely involve binding to bacterial cell wall precursors, inhibiting cell wall synthesis, and leading to bactericidal activity against susceptible Gram-positive organisms (Christensen et al., 1987).

Physical Properties Analysis

The physical properties of parvodicin, such as solubility, stability, and formulation characteristics, are crucial for its development as a therapeutic agent. Although the specific physical properties are not detailed, the acidic and lipophilic nature of the parvodicin complex suggests solubility in organic solvents, which may influence its formulation and delivery methods (Christensen et al., 1987).

Chemical Properties Analysis

The chemical properties of parvodicin, including its reactivity, stability under various conditions, and interactions with biological molecules, underpin its mechanism of action and therapeutic potential. The unique O-acetyl functionality within the parvodicin structure may afford it distinct chemical behaviors compared to other glycopeptide antibiotics, potentially affecting its spectrum of activity and resistance profile (Christensen et al., 1987).

Scientific Research Applications

Parvodicin is a glycopeptide antibiotic that was originally isolated from a new species, Actinomadura parvosata . It’s part of a complex of acidic, lipophilic glycopeptide antibiotics known as the parvodicins .

  • Scientific Field : The primary field of application for Parvodicin is in Microbiology and Pharmaceutical Sciences , specifically in the development of antibiotics .

  • Methods of Application or Experimental Procedures : The production of Parvodicin involves the fermentation of the Actinomadura parvosata organism . The structures of the isolated components of Parvodicin were derived from a combination of mass spectral, high-field NMR, and chemical techniques .

  • Results or Outcomes : The most active Parvodicin, C1, produces high serum levels in vivo and has the potential for a long duration of action . This suggests that Parvodicin could be a promising candidate for the development of long-acting antibiotics.

Future Directions

The most active parvodicin, C1, produces high serum levels in vivo and has the potential for a long duration of action . This suggests that Parvodicin could have significant implications for future antibiotic treatments.

properties

IUPAC Name

(1S,2R,19R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-[(1-hydroxy-10-methylundecylidene)amino]oxan-2-yl]oxy-5,32-dichloro-2,21,26,31,35,38,44,49,54,56,59-undecahydroxy-22-(methylamino)-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),20,23(61),24,26,29(60),30,32,35,38,41(57),42,44,46(51),47,49,53,55,58,65-heptacosaene-52-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59?,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMGNLKWHJGSE-HGEJTLAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=N6)O)N=C(C4N=C(C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=NC(CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC(=N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=N6)O)N=C([C@@H]4N=C([C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=N[C@H](CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H88Cl2N8O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1732.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parvodicin

Citations

For This Compound
53
Citations
SB Christensen, HS Allaudeen, MR Burke… - The Journal of …, 1987 - jstage.jst.go.jp
… parvodicin, Q, … of parvodicin Cl9 measured by analytical reversed-phase HPLC(RPHPLC), peaked at 60 ^g/ml by 90 hours. This wasaccompanied by a decline in the level of parvodicin …
Number of citations: 43 www.jstage.jst.go.jp
AVR Rao, MK Gurjar, KL Reddy, AS Rao - Chemical reviews, 1995 - ACS Publications
1. Introduction In recent years considerable interest has been devoted to the vancomycin groupof antibiotics which include the related glycopeptides of biological impor-tance. 1 They …
Number of citations: 297 pubs.acs.org
RC YAO, LW CRANDALL - Glycopeptide Antibiotics, 2020 - books.google.com
… a number of new entities in this chemical class, including kibdelin, ardacin, and parvodicin. … Parvodicin, a novel glycopeptide from a new species. Actinomadura parvosata: Discovery, …
Number of citations: 0 books.google.com
RD Sitrin, G Folena-Wasserman - Glycopeptide Antibiotics, 2020 - taylorfrancis.com
… An example from our laboratories is the separation of the parvodicin antibiotics (35). In this … Figure 9 shows an analytical separation of an affinity chromatographypurified parvodicin …
Number of citations: 2 www.taylorfrancis.com
JR Lewis - Natural Product Reports, 1990 - pubs.rsc.org
A stereospecific synthesis of L-(+)-muscarhe (5; R=“Me,) has been developed using chiral substituted tetrahydrofurans. Treatment of the protected D-mannono-1, 4-lactone (1; R= O) …
Number of citations: 6 pubs.rsc.org
JV Heck - Annual Reports in Medicinal Chemistry, 1989 - Elsevier
Publisher Summary This chapter discusses the recent antibacterial literature, including continued advances in the quinolone antibiotic area, new β-lactams exploiting the tonB transport …
Number of citations: 9 www.sciencedirect.com
HH Gadebusch, EO Stapley… - Critical reviews in …, 1992 - Taylor & Francis
… Intravenous administration of aridicin A and parvodicin A to mice resulted in higher peak serum concentrations and longer elimination half-lifes than kibdelin A.79.8' Growth-promoting …
Number of citations: 49 www.tandfonline.com
RD SITRIN, GF WASSERMAN - Natural Products Isolation …, 1988 - books.google.com
The glycopeptides are a clinically important class of antibiotics which are inhibitors of bacterial cell wall biosynthesis. Because of their high affinity for cell wall receptors terminating in L-…
Number of citations: 0 books.google.com
A Bryskier - Antimicrobial Agents: Antibacterials and Antifungals, 2005 - Wiley Online Library
Peptide antibiotics differ structurally from conventional peptides in that they are cyclic and contain ester bonds and D‐configured or unusual amino acids, unusual nuclei (such as …
Number of citations: 6 onlinelibrary.wiley.com
CMM Franco, LEL Coutinho - Critical reviews in biotechnology, 1991 - Taylor & Francis
The study of antibiotics and other fermentation products has shown that a seemingly unlimited number of compounds with diverse structures are produced by microorganisms. The …
Number of citations: 64 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.